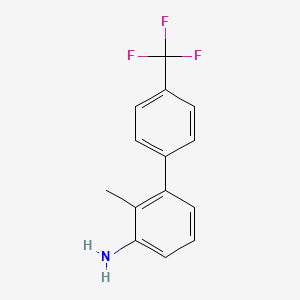











|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[F:10][C:11]([F:22])([F:21])[C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:9][C:3]1[C:4]([NH2:5])=[CH:6][CH:7]=[CH:8][C:2]=1[C:15]1[CH:16]=[CH:17][C:12]([C:11]([F:22])([F:21])[F:10])=[CH:13][CH:14]=1 |f:2.3.4,7.8.9.10.11|
|


|
Name
|
|
|
Quantity
|
1.19 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(N)C=CC1)C
|
|
Name
|
|
|
Quantity
|
1.82 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=C1)B(O)O)(F)F
|
|
Name
|
|
|
Quantity
|
1.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred under nitrogen for 17 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The apparatus was flushed with nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between EtOAc (2×60 mL) and water (60 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution was dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by Biotage™ chromatography (90 g Silica column)
|
|
Type
|
WASH
|
|
Details
|
eluted with 1:4 EtOAc
|


Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC=C1N)C1=CC=C(C=C1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |